molecular formula C15H12N2O3 B15213919 2,6-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4H-pyran-4-one CAS No. 61820-57-3

2,6-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4H-pyran-4-one

Cat. No.: B15213919
CAS No.: 61820-57-3
M. Wt: 268.27 g/mol
InChI Key: UHIHFQHJLRITGI-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4H-pyran-4-one is a heterocyclic compound that features a pyranone ring fused with an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4H-pyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethyl-4H-pyran-4-one with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4H-pyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4H-pyran-4-one involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4H-pyran-4-one: Lacks the oxadiazole moiety, resulting in different chemical and biological properties.

    5-Phenyl-1,3,4-oxadiazole: Does not contain the pyranone ring, leading to distinct reactivity and applications.

Uniqueness

2,6-Dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4H-pyran-4-one is unique due to the combination of the pyranone and oxadiazole rings. This fusion imparts specific properties that are not present in the individual components, making it a valuable compound for various applications.

Properties

CAS No.

61820-57-3

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2,6-dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyran-4-one

InChI

InChI=1S/C15H12N2O3/c1-9-8-12(18)13(10(2)19-9)15-17-16-14(20-15)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

UHIHFQHJLRITGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)C)C2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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